2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI)
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Overview
Description
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their adhesive properties and are widely used in various industrial and medical applications. The unique structure of this compound, featuring a cyano group and a furan ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) typically involves the reaction of ethyl cyanoacetate with 5-ethylfurfural in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product. The reaction conditions usually include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Carboxylic acids
Scientific Research Applications
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) has various applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a bioadhesive in tissue engineering.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of adhesives and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) involves its ability to form strong covalent bonds with various substrates. The cyano group and the ester functionality play crucial roles in its reactivity. The compound can interact with nucleophiles, leading to the formation of stable adducts. In biological systems, it may interact with proteins and other biomolecules, facilitating adhesion and bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
Comparison
Compared to other cyanoacrylates, 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) has a unique furan ring, which imparts distinct chemical properties. This structural feature may enhance its adhesive strength and biocompatibility, making it suitable for specialized applications in medicine and industry.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(5-ethylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-3-10-5-6-11(16-10)7-9(8-13)12(14)15-4-2/h5-7H,3-4H2,1-2H3/b9-7+ |
InChI Key |
FTPXQMZVVXQLNQ-VQHVLOKHSA-N |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C(\C#N)/C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(O1)C=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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